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molecular formula C7H4BrFO B045324 2-Bromo-5-fluorobenzaldehyde CAS No. 94569-84-3

2-Bromo-5-fluorobenzaldehyde

Cat. No. B045324
M. Wt: 203.01 g/mol
InChI Key: CJUCIKJLMFVWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

To a mixture of pyrrolidine (328 mg, 3.05 mmol), 2-bromo-4-fluorobenzaldehyde (619 mg, 3.05 mmol) in toluene (10 ml) was added Cs2CO3 (2.48g, 7.62 mmol), BINAP (95 mg ) and palladium(II) acetate (35 mg) was added. The mixture was purged with Ar for 5 min, then heated at 95 oC for 4 hrs. After cooled to RT, EtOAc (30 mL) was added. The organic layer was washed with water (3 x 30 mL), brine (30 mL), dried over MgSO4, filetred and concentrated. The residue was purified via combiflush (0 - 20% EtOAc/Hexane; 40 g column) to give the desired product as a clear reddish liquid. LCMS and H-NMR look good. 290 mg Conclusion: reaction progressed to give desired product in 49% yield.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00762 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00305 mol
Type
reactant
Reaction Step Three
Quantity
0.00305 mol
Type
reactant
Reaction Step Four
Quantity
0.000152 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
887
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00762 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00305 mol
Type
reactant
Smiles
C1CCNC1
Step Four
Name
Quantity
0.00305 mol
Type
reactant
Smiles
C1=CC(=C(C=C1F)C=O)Br
Step Five
Name
Quantity
0.000152 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000152 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CCN(C1)C2=C(C=C(C=C2)F)C=O
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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